molecular formula C19H16ClN3OS B2881500 3-(3-chlorophenyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one CAS No. 536713-56-1

3-(3-chlorophenyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one

Cat. No. B2881500
CAS RN: 536713-56-1
M. Wt: 369.87
InChI Key: FBPAWDCIVGCOQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indole derivatives are a structurally diverse class of compounds that are often biologically active . They share a common core structure consisting of an indole and a diterpene carbon backbone derived from four mevalonate-derived isoprene units . The molecular complexity of these compounds is achieved by adding more isoprene units to the core structure and by various modifications such as oxidation, cyclization, and halogenation .


Synthesis Analysis

The synthesis of indole derivatives often involves a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .


Molecular Structure Analysis

The molecular structure of indole derivatives can be quite complex. For example, the Emindole DA series of compounds contain a 6/6-membered ring linked to a methylene group at the 3-position of the indole ring .


Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. For example, they can be modified by cyclization, oxidation, and prenylation to generate a large class of compounds with complex structures .

Scientific Research Applications

Synthesis and Chemical Reactions

3-(3-chlorophenyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one is a compound of interest in the field of organic chemistry due to its unique structure, which enables it to undergo various chemical reactions and syntheses. A study by Azizian et al. (2000) demonstrated the rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones via an isocyanate carboxamide intermediate, showcasing the reactivity of similar structures under certain conditions (Azizian, Mehrdad, Jadidi, & Sarrafi, 2000). This reaction pathway highlights the potential for this compound to be involved in complex chemical transformations, contributing to the synthesis of novel organic compounds.

Applications in Material Science

In material science, the incorporation of sulfur and chlorophenyl groups, as seen in this compound, can significantly alter the properties of materials. Tapaswi et al. (2015) discussed the synthesis of transparent aromatic polyimides derived from thiophenyl-substituted benzidines, which exhibited high refractive indices and small birefringences along with good thermomechanical stabilities (Tapaswi, Choi, Jeong, Ando, & Ha, 2015). The structural features of this compound could be explored in the development of new materials with desirable optical and mechanical properties.

Pharmacological Research

In pharmacological research, compounds with structures similar to this compound are investigated for their potential biological activities. Hafez et al. (2016) synthesized novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, evaluating them for antimicrobial and anticancer activities (Hafez, El-Gazzar, & Al-Hussain, 2016). This study illustrates the potential of structurally complex compounds, like this compound, to serve as leads in the discovery of new pharmacologically active molecules.

Mechanism of Action

The mechanism of action of indole derivatives can vary depending on the specific compound. Some indole derivatives exhibit antibacterial, anti-insect, and ion channel inhibitory activities . Others have been used for drug discovery, such as BK channel blockers, which have been shown to reduce intraocular pressure and have been used to treat glaucoma .

Safety and Hazards

The safety and hazards associated with indole derivatives can also vary widely depending on the specific compound. Some indole derivatives are potent tremor mammalian mycotoxins , while others have been used safely in medical treatments .

properties

IUPAC Name

3-(3-chlorophenyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3OS/c1-2-10-25-19-22-16-14-8-3-4-9-15(14)21-17(16)18(24)23(19)13-7-5-6-12(20)11-13/h3-9,11,21H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPAWDCIVGCOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(=O)N1C3=CC(=CC=C3)Cl)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.